Dehydrospermidine

Description

Conceptual Framework of Polyamines in Biological Systems

Polyamines are a class of low-molecular-weight aliphatic polycations that are ubiquitous across all domains of life. nih.govresearchgate.net At physiological pH, their amino groups are protonated, conferring a positive charge that enables them to interact with negatively charged macromolecules such as DNA, RNA, and acidic proteins. wikipedia.orguef.fi The primary polyamines in most eukaryotic cells are putrescine, a diamine, spermidine (B129725), a triamine, and spermine (B22157), a tetraamine. frontiersin.org These molecules are not merely metabolic byproducts but are fundamental regulators of a vast array of cellular activities.

The biological functions of polyamines are extensive and crucial for cellular homeostasis and growth. frontiersin.orgresearchgate.net They are deeply involved in processes such as cell division, proliferation, and differentiation. frontiersin.org Their regulatory influence extends to DNA and protein synthesis, the stabilization of RNA and DNA structures, gene expression, and signal transduction. frontiersin.orgresearchgate.netmdpi.com Furthermore, polyamines play significant roles in modulating ion channels, autophagy (the cellular process of removing damaged components), and responses to various forms of stress. wikipedia.orgresearchgate.netfrontiersin.org The maintenance of appropriate intracellular polyamine concentrations, managed through a tight regulation of biosynthesis, catabolism, and transport, is essential for normal cellular function. nih.govnih.gov Disruption of this balance is implicated in various pathological states. mdpi.com

Table 1: Key Biological Roles of Polyamines

| Biological Process | Description | Key Polyamines Involved |

|---|---|---|

| Cell Growth & Proliferation | Polyamines are essential for cell cycle progression and division. Their depletion can halt or slow cell growth. wikipedia.org | Putrescine, Spermidine, Spermine |

| Nucleic Acid Stabilization | The positive charges on polyamines allow them to bind to and stabilize the negatively charged phosphate (B84403) backbone of DNA and RNA, influencing their conformation and protecting them from damage. mdpi.com | Spermidine, Spermine |

| Gene Expression & Translation | Polyamines regulate gene expression at both transcriptional and translational levels. They are critical for the maturation of the eukaryotic translation initiation factor 5A (eIF5A). nih.govresearchgate.net | Spermidine |

| Autophagy Regulation | Spermidine, in particular, has been shown to induce autophagy, a cellular recycling process that is vital for longevity and cellular health. frontiersin.orgresearchgate.net | Spermidine |

| Stress Response | Polyamine metabolism is often altered in response to environmental and cellular stress, playing a role in plant and animal defense mechanisms. frontiersin.org | Putrescine, Spermidine, Spermine |

| Ion Channel Modulation | Polyamines can interact with and modulate the activity of various ion channels in the cell membrane, affecting cellular excitability. researchgate.netfrontiersin.org | Spermidine, Spermine |

Dehydrospermidine's Position within Polyamine Metabolic Pathways

This compound exists as an enzyme-bound intermediate within a highly specific post-translational modification pathway: the synthesis of the unusual amino acid hypusine. nih.govnih.gov This modification is exclusive to a single cellular protein, the eukaryotic translation initiation factor 5A (eIF5A), and is indispensable for its function and, consequently, for cell viability. nih.govresearchgate.net The formation of this compound is the initial, critical step in converting the polyamine spermidine into the deoxyhypusine (B1670255) residue on the eIF5A precursor protein. nih.govnih.gov

The entire reaction sequence is catalyzed by the enzyme deoxyhypusine synthase (DHS). nih.govnih.gov this compound is formed in the first of four distinct sub-reactions that occur while the intermediates remain tightly associated with the enzyme. qmul.ac.ukebi.ac.uk

Formation of this compound : The process begins with the NAD+-dependent dehydrogenation of spermidine. nih.govebi.ac.uk DHS catalyzes the removal of a hydride ion from spermidine, which is transferred to NAD+ to form NADH. nih.govebi.ac.uk The product of this oxidation is this compound, which remains bound to the enzyme. nih.gov

Formation of an Enzyme-Imine Intermediate : The newly formed this compound is then cleaved. nih.govnih.gov The 4-aminobutylidene group from this compound is transferred to the ε-amino group of a specific lysine (B10760008) residue within the active site of the DHS enzyme itself (Lys329 in the human enzyme), forming a covalent enzyme-imine intermediate and releasing propane-1,3-diamine (also known as 1,3-diaminopropane). qmul.ac.ukgenome.jpresearchgate.net

Transfer to eIF5A : The 4-aminobutylidene group is subsequently transferred from the DHS active-site lysine to the ε-amino group of a specific lysine residue on the eIF5A precursor protein (Lys50 in the human protein). nih.govebi.ac.uk

Reduction to Deoxyhypusine : Finally, the eIF5A-imine intermediate is reduced by the enzyme-bound NADH that was generated in the first step, forming the deoxyhypusine residue and regenerating NAD+. nih.govebi.ac.uk

The deoxyhypusine-containing eIF5A is then hydroxylated by a second enzyme, deoxyhypusine hydroxylase (DOHH), to complete the synthesis of the mature, hypusine-containing eIF5A protein. nih.gov this compound is therefore the pivotal intermediate that enables the transfer of a 4-aminobutyl moiety from spermidine to eIF5A.

Table 2: Deoxyhypusine Synthase (DHS) Catalyzed Reaction Steps

| Step | Reactants | Enzyme & Cofactor | Products | Key Transformation |

|---|---|---|---|---|

| 1 | Spermidine + NAD+ | Deoxyhypusine Synthase (DHS) | This compound (enzyme-bound) + NADH (enzyme-bound) | Oxidation of spermidine. nih.govebi.ac.uk |

| 2 | This compound (enzyme-bound) + DHS-Lysine | Deoxyhypusine Synthase (DHS) | DHS-Imine Intermediate + Propane-1,3-diamine | Cleavage of this compound and transfer of its aminobutylidene moiety to the enzyme. qmul.ac.ukebi.ac.uk |

| 3 | DHS-Imine Intermediate + eIF5A-precursor-Lysine | Deoxyhypusine Synthase (DHS) | eIF5A-Imine Intermediate + DHS-Lysine (regenerated) | Transfer of the aminobutylidene moiety from the enzyme to the eIF5A precursor. nih.govqmul.ac.uk |

| 4 | eIF5A-Imine Intermediate + NADH (enzyme-bound) | Deoxyhypusine Synthase (DHS) | eIF5A-precursor-Deoxyhypusine + NAD+ | Reduction of the imine to form the final deoxyhypusine residue. nih.govebi.ac.uk |

Historical Context of this compound Identification and Early Research

The discovery of this compound is intrinsically linked to the elucidation of the biosynthesis of hypusine. The broader history of its parent compounds, the polyamines, dates back to approximately 1678 with Antonie van Leeuwenhoek's observation of spermine phosphate crystals in human semen. frontiersin.org However, a detailed understanding of their biochemical roles took centuries to unfold.

The specific amino acid hypusine was first identified in 1971. nih.gov For a decade, it remained a biochemical curiosity until the discovery in 1981 that it was part of a specific cellular protein, which was later identified as the eukaryotic translation initiation factor 5A (eIF5A). nih.gov This finding spurred research into the unique post-translational modification process responsible for its synthesis.

Key breakthroughs that led to the implicit identification of this compound as an intermediate came in the late 1980s and 1990s. Research published in 1990 demonstrated that the first step in deoxyhypusine synthesis was the NAD+-dependent cleavage of spermidine. qmul.ac.uk Subsequent work in 1997 provided evidence for the formation of an enzyme-substrate intermediate at a specific lysine residue (Lys329) of human deoxyhypusine synthase. qmul.ac.uk These studies established the multi-step mechanism of the DHS enzyme, revealing that spermidine was not directly conjugated to eIF5A but was first oxidized and cleaved—a process in which this compound is the essential, albeit transient, intermediate. nih.govqmul.ac.ukebi.ac.uk

Table 3: Timeline of Key Discoveries in Polyamine and Hypusine Research

| Year (approx.) | Discovery | Significance |

|---|---|---|

| 1678 | Observation of spermine phosphate crystals. frontiersin.org | The first historical record of a polyamine. |

| 1971 | Isolation and identification of hypusine. nih.gov | Discovery of the unique amino acid. |

| 1981 | Identification of a single, specific hypusine-containing protein in cells. nih.gov | Linked hypusine to a distinct biological function. |

| 1982-1983 | The hypusine-containing protein is identified as eukaryotic translation initiation factor 5A (eIF5A). | Established the identity of the sole target of hypusine modification. |

| 1990 | Demonstration that deoxyhypusine synthesis involves the NAD+-dependent cleavage of spermidine. qmul.ac.uk | Elucidated the first step of the pathway, implying an oxidized intermediate. |

| 1997 | Identification of the active-site lysine in DHS that forms an enzyme-substrate intermediate. qmul.ac.uk | Confirmed the multi-step nature of the reaction, solidifying the role of an intermediate like this compound. |

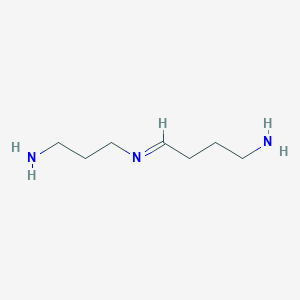

Structure

2D Structure

3D Structure

Properties

CAS No. |

87556-53-4 |

|---|---|

Molecular Formula |

C7H17N3 |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-(3-aminopropylimino)butan-1-amine |

InChI |

InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h6H,1-5,7-9H2 |

InChI Key |

YAVLYBVKPXLZEQ-UHFFFAOYSA-N |

SMILES |

C(CC=NCCCN)CN |

Canonical SMILES |

C(CC=NCCCN)CN |

Origin of Product |

United States |

Dehydrospermidine Biosynthesis and Intermediary Metabolism

Enzymatic Pathways Leading to Dehydrospermidine Formation

The formation of this compound is a pivotal step in a highly specific post-translational modification pathway. nih.govnih.gov This process is primarily mediated by the enzyme deoxyhypusine (B1670255) synthase (DHS) in a reaction that is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). ebi.ac.uknih.gov

Deoxyhypusine Synthase (DHS)-Mediated this compound Generation

Deoxyhypusine synthase (DHS), an enzyme found in eukaryotes and archaea, catalyzes the initial and rate-limiting step in hypusine biosynthesis. nih.govmdpi.com This complex enzymatic reaction can be broken down into four main steps. nih.govnih.gov The first step involves the oxidation of spermidine (B129725). nih.gov In this NAD+-dependent dehydrogenation, a hydride is transferred from spermidine to NAD+, resulting in the formation of this compound and NADH. ebi.ac.uknih.gov The newly formed this compound is then cleaved, yielding 1,3-diaminopropane (B46017) and a butylamine (B146782) moiety that becomes covalently linked to a catalytic lysine (B10760008) residue (Lys329 in the human enzyme) on DHS, forming an enzyme-imine intermediate. nih.govnih.gov This intermediate is crucial for the subsequent transfer of the butylamine group to a specific lysine residue (Lys50 in human eIF5A) on the eIF5A precursor protein. nih.gov The final step is the reduction of the resulting eIF5A-imine intermediate by the enzyme-bound NADH to form the deoxyhypusine residue. nih.govnih.gov

The high specificity of DHS for its substrates, spermidine and the eIF5A precursor, ensures that this modification occurs almost exclusively on eIF5A, highlighting its critical role in cellular function. ebi.ac.uknih.gov

Nicotinamide Adenine Dinucleotide (NAD+)-Dependent Reaction Mechanisms

The synthesis of this compound is intrinsically linked to the cellular redox state through its dependence on NAD+. NAD+ acts as a co-substrate, accepting a hydride ion from spermidine during its oxidation to this compound. ebi.ac.ukmdpi.com This process generates NADH, which remains bound to the enzyme. nih.gov The enzyme-bound NADH is then utilized in the final step of the deoxyhypusine synthesis to reduce the eIF5A-imine intermediate. nih.govnih.gov The NAD+/NADH ratio is a critical regulator of numerous metabolic pathways, and its involvement in this compound formation suggests a potential link between cellular energy status and the regulation of protein synthesis via eIF5A hypusination. researchgate.netmdpi.comaimspress.com

Metabolic Fates and Interconversion of this compound

Once formed, this compound is a transient intermediate with specific metabolic fates, primarily centered around the modification of eIF5A.

Comparative Biosynthetic Routes in Diverse Organisms

While the DHS-mediated pathway for this compound and subsequent hypusine formation is highly conserved in eukaryotes and archaea, variations and related pathways exist in other organisms. mdpi.com For instance, some bacteria and plants utilize different pathways for polyamine biosynthesis. asm.org The enzyme homospermidine synthase, found in plants that produce pyrrolizidine (B1209537) alkaloids, also catalyzes an NAD+-dependent reaction involving spermidine. qmul.ac.uk This enzyme, which is believed to have evolved from deoxyhypusine synthase, facilitates the transfer of an aminobutyl group from spermidine to putrescine to form homospermidine, also generating this compound as an intermediate. qmul.ac.uk The study of these comparative biosynthetic routes provides insights into the evolution of metabolic pathways and the diverse strategies employed by different organisms to synthesize essential molecules. nih.gov

Eukaryotic this compound Biosynthesis

In eukaryotic cells, the primary and most well-characterized pathway for this compound biosynthesis is catalyzed by the enzyme deoxyhypusine synthase (DHS). nih.govnih.govnih.gov This process is the initial and rate-limiting step in the post-translational synthesis of a unique amino acid, hypusine, which is exclusively found in the eukaryotic translation initiation factor 5A (eIF5A). nih.gov The modification of eIF5A is essential for its function in translation elongation and termination, and consequently for cell proliferation. nih.gov

The biosynthesis of this compound by DHS is a multi-step enzymatic reaction that utilizes spermidine and nicotinamide adenine dinucleotide (NAD+) as substrates. The reaction can be summarized in the following key steps:

Dehydrogenation of Spermidine: The process begins with the NAD+-dependent dehydrogenation of spermidine. nih.govnih.gov DHS catalyzes the transfer of a hydride ion from the secondary amino group of spermidine to NAD+, resulting in the formation of enzyme-bound NADH and the intermediate compound, this compound. nih.govnih.gov

Formation of an Enzyme-Imine Intermediate: The newly formed this compound is highly reactive and is subsequently cleaved. The 4-aminobutyl moiety of this compound is transferred to the ε-amino group of a specific lysine residue within the active site of the DHS enzyme itself, forming a covalent enzyme-imine intermediate. nih.govnih.gov This step releases 1,3-diaminopropane as a byproduct. nih.gov

Transfer to eIF5A Precursor: The 4-aminobutylidene moiety is then transferred from the enzyme intermediate to the ε-amino group of a specific lysine residue on the eIF5A precursor protein. nih.gov

Reduction to Deoxyhypusine: Finally, the eIF5A-imine intermediate is reduced by the enzyme-bound NADH that was generated in the initial step, forming the deoxyhypusine residue on eIF5A and regenerating NAD+. nih.gov

This intricate mechanism ensures the targeted modification of eIF5A. In the absence of the eIF5A precursor, DHS can catalyze an abortive reaction, leading to the formation of 1,3-diaminopropane and Δ1-pyrroline from spermidine. nih.gov

| Enzyme | Substrates | Products of the this compound-forming step | Domain |

| Deoxyhypusine Synthase (DHS) | Spermidine, NAD+ | This compound, NADH | Eukaryota |

Another class of enzymes involved in polyamine metabolism in eukaryotes is polyamine oxidases (PAOs). These flavin-dependent enzymes are primarily involved in the catabolism and interconversion of polyamines. While they do oxidize spermidine, the products are typically putrescine and 3-aminopropionaldehyde, rather than this compound, indicating a different reaction mechanism that does not lead to the formation of this specific intermediate.

Unique this compound Pathways in Parasitic Organisms (e.g., Protozoan Parasites)

Protozoan parasites exhibit diverse and often unique metabolic pathways, including those for polyamines. The biosynthesis and role of this compound in these organisms present potential targets for therapeutic intervention.

Trypanosoma and Leishmania: In trypanosomatids such as Trypanosoma brucei (the causative agent of African sleeping sickness) and Leishmania species, the hypusination of eIF5A is also an essential process for parasite survival. nih.govresearchgate.net These parasites possess a deoxyhypusine synthase (DHS) that, like in other eukaryotes, generates this compound from spermidine. researchgate.net However, a significant distinction is that the DHS in these organisms is a heterotetramer, composed of two different subunits, whereas the human enzyme is a homotetramer. This structural difference offers a potential avenue for the development of selective inhibitors against the parasitic enzyme.

Trypanosoma cruzi: The agent of Chagas' disease, Trypanosoma cruzi, displays a different polyamine metabolism. It is auxotrophic for putrescine, meaning it cannot synthesize it de novo and must acquire it from the host. conicet.gov.arnih.gov It does, however, possess a spermidine synthase and can convert the salvaged putrescine into spermidine. conicet.gov.ar The presence and role of a this compound-producing pathway in T. cruzi are linked to its trypanothione (B104310) metabolism, a unique spermidine-glutathione conjugate essential for redox balance in the parasite. conicet.gov.ar

Cryptosporidium parvum: This intestinal parasite has a polyamine metabolism that is fundamentally different from that of its mammalian host. nih.gov It utilizes a plant- and bacteria-like pathway that starts with arginine decarboxylase to produce agmatine, which is then converted to putrescine. nih.govallenpress.com While it can synthesize spermidine and spermine (B22157), it also has a highly active back-conversion pathway. nih.govnih.gov The existence of a this compound-specific pathway in C. parvum has not been explicitly detailed, but analogues of dehydrospermine have been shown to be effective against C. parvum infections, suggesting that enzymes in the parasite's polyamine pathway may interact with or be inhibited by such compounds. asm.org

Plasmodium falciparum: The malaria parasite Plasmodium falciparum has a functional polyamine biosynthetic pathway, including the synthesis of spermidine and spermine. nih.govresearchgate.net It also possesses a bifunctional S-adenosylmethionine decarboxylase/ornithine decarboxylase (AdoMetDC/ODC) enzyme, which is a unique feature. nih.gov While the presence of eIF5A and its importance for the parasite are established, the specifics of a this compound-producing pathway and its role in the parasite's life cycle are still under investigation.

| Organism | Key Features of this compound/Polyamine Metabolism |

| Trypanosoma and Leishmania | Possess an essential, structurally unique heterotetrameric deoxyhypusine synthase (DHS) that produces this compound. researchgate.net |

| Trypanosoma cruzi | Auxotrophic for putrescine but can synthesize spermidine; its unique trypanothione metabolism is dependent on spermidine. conicet.gov.arnih.gov |

| Cryptosporidium parvum | Utilizes a plant/bacteria-like arginine decarboxylase pathway for polyamine synthesis and has a potent back-conversion pathway. nih.govallenpress.com Dehydrospermine analogues show anti-parasitic activity. asm.org |

| Plasmodium falciparum | Has a functional polyamine pathway with a unique bifunctional AdoMetDC/ODC enzyme. nih.govresearchgate.netnih.gov |

Enzymological Characterization and Structural Biology of Dehydrospermidine Associated Proteins

Deoxyhypusine (B1670255) Synthase (DHS) Biochemistry

Deoxyhypusine synthase is a cytosolic transferase that is indispensable for cell proliferation. nih.gov Its activity is central to the post-translational modification pathway known as hypusination, which is, to date, the most specific modification of this kind discovered. nih.gov

Molecular Architecture and Oligomeric States of DHS

Human deoxyhypusine synthase is a protein composed of 369 amino acids with a molecular weight of approximately 41 kDa. nih.gov Under physiological conditions, DHS assembles into a functional homotetramer, meaning it is comprised of four identical subunit proteins. nih.govlu.se This tetrameric structure can be conceptualized as a dimer of tightly associated dimers. lu.senih.gov The enzyme's core structure features a Rossmann fold, a common structural motif in proteins that bind nucleotides, consisting of five parallel beta-strands. mdpi.com

Table 1: Molecular and Structural Properties of Human Deoxyhypusine Synthase

| Property | Description | References |

|---|---|---|

| Enzyme Name | Deoxyhypusine Synthase (DHS) | nih.gov |

| EC Number | 2.5.1.46 | nih.govmdpi.com |

| Cellular Location | Cytosol | nih.gov |

| Amino Acid Count | 369 | nih.gov |

| Molecular Mass | ~41 kDa | nih.gov |

| Oligomeric State | Homotetramer (dimer of dimers) | nih.govlu.senih.gov |

| Core Structural Fold | Rossmann fold | mdpi.com |

| Key Structural Motif | "Ball-and-chain" | nih.govlu.se |

Active Site Analysis and Substrate Recognition Mechanisms

The active sites of DHS are located within deep tunnels at the interface of two subunits of a dimer. lu.seaacrjournals.org Each active site is therefore constructed from residues contributed by both monomers. mdpi.com The binding of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a prerequisite for the binding of the substrate, spermidine (B129725). researchgate.net Studies indicate that the binding of NAD+ induces a conformational change in the enzyme that facilitates spermidine recognition. researchgate.net The enzyme possesses four NAD+ binding sites per tetramer. creative-enzymes.comresearchgate.net

The spermidine-binding pocket has been extensively studied through site-directed mutagenesis and crystallography. nih.govcreative-enzymes.com Key amino acid residues crucial for spermidine binding have been identified. For instance, in human DHS, the substitution of residues such as Asp-243, Trp-327, His-288, Asp-316, or Glu-323 with alanine (B10760859) results in a near-complete loss of spermidine binding and enzymatic activity. creative-enzymes.comresearchgate.net His-288, in particular, appears to be critical for both spermidine and NAD+ binding. creative-enzymes.comresearchgate.net The binding of spermidine is also dependent on NAD+, as mutations affecting NAD+ binding also reduce spermidine binding. creative-enzymes.com Interestingly, while spermidine is the natural substrate, DHS can also bind other polyamines like spermine (B22157) and putrescine in a similar fashion, with spermine able to act as an alternative substrate to some extent. nih.govqmul.ac.uk

Table 2: Key Amino Acid Residues in the Active Site of Human DHS

| Residue | Function | References |

|---|---|---|

| Lys329 | Forms a covalent intermediate with the butylimine moiety. | nih.govlhasalimited.org |

| His288 | Crucial for spermidine and NAD+ binding; acts as a proton donor/acceptor. | creative-enzymes.comresearchgate.netlhasalimited.org |

| Asp243 | Essential for spermidine binding and enzyme activity. | creative-enzymes.comresearchgate.net |

| Trp327 | Essential for spermidine binding and enzyme activity. | creative-enzymes.comresearchgate.net |

| Asp316 | Essential for spermidine binding and enzyme activity. | creative-enzymes.comresearchgate.net |

| Glu323 | Essential for spermidine binding and enzyme activity. | creative-enzymes.comresearchgate.net |

| Glu137 | Affects spermidine binding but not NAD+ binding. | creative-enzymes.comresearchgate.net |

Catalytic Reaction Cycle and Key Enzymatic Intermediates

The catalytic reaction of DHS is a complex, multi-step process that leads to the formation of a deoxyhypusine residue on the eIF5A precursor. nih.govresearchgate.net

The reaction can be summarized in the following key steps:

Oxidation of Spermidine : The reaction is initiated by the NAD+-dependent oxidation of spermidine. A hydride ion is transferred from spermidine to NAD+, resulting in the formation of NADH and the enzyme-bound intermediate, dehydrospermidine. nih.govmdpi.comsemanticscholar.org

Transfer to eIF5A : Upon recognition and binding of the eIF5A precursor protein, the butylimine moiety is transferred from the enzyme's active site lysine (B10760008) to the ε-amino group of the specific lysine residue on eIF5A (Lys50 in humans). nih.govnih.gov

Reduction and Product Release : The final step involves the reduction of the eIF5A-imine intermediate to form the stable deoxyhypusine residue. This reduction is accomplished by the enzyme-bound NADH that was generated in the initial step, which regenerates NAD+ for the next catalytic cycle. nih.govresearchgate.net

This compound is therefore a critical, yet transient, intermediate that exists only within the confines of the DHS active site before its immediate conversion into the enzyme-imine adduct. researchgate.net

Interactions of this compound with Other Enzymes and Metabolic Regulators

The available scientific literature indicates that this compound's primary and most well-characterized interaction is with its generating enzyme, deoxyhypusine synthase. nih.gov It functions as a short-lived, enzyme-bound intermediate within the DHS catalytic cycle. researchgate.netnih.gov The formation of this compound from spermidine and its subsequent cleavage and covalent attachment to the enzyme occur in rapid succession within the active site. nih.govlhasalimited.org

Current research has not provided significant evidence of this compound being released from DHS to interact with other enzymes or to act as a metabolic regulator in other pathways. Its metabolic fate appears to be tightly controlled and confined to the multi-step reaction leading to deoxyhypusine synthesis. In the absence of the eIF5A acceptor protein, an abortive reaction can occur where the butylimine moiety cyclizes to form Δ1-pyrroline, which is then released. researchgate.net This further suggests that the this compound intermediate itself is not a stable, freely diffusing molecule that participates in wider metabolic regulation. The tight regulation of polyamine metabolism in general, through complex feedback mechanisms involving enzymes like ornithine decarboxylase and spermidine/spermine N1-acetyltransferase, is well-documented, but a direct regulatory role for this compound in these pathways has not been established. mdpi.comcreative-enzymes.com

Advanced Structural Biology Approaches (e.g., Crystallography, Cryo-EM) Applied to this compound Enzyme Complexes

The three-dimensional structure of DHS and its complexes has been extensively elucidated using advanced structural biology techniques, primarily X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM). These methods have provided high-resolution snapshots of the enzyme in various states, offering profound insights into its function. nih.govlu.semdpi.com

High-resolution crystal structures of human DHS have been determined for the apoenzyme (unbound), as well as in complexes with its cofactor NAD+, and various ligands including its natural substrate spermidine and other polyamines like spermine and putrescine. nih.govmdpi.com For example, the crystal structure of the human DHS-NAD+-spermidine ternary complex has been solved at a resolution of 1.41 Å. mdpi.com These crystallographic studies have been instrumental in identifying the specific amino acid residues that form the active site, delineating the substrate-binding pocket, and understanding the mode of substrate recognition. nih.govcreative-enzymes.com

While crystallography has been powerful for studying DHS and its small molecule ligands, visualizing the large complex between the DHS tetramer and its protein substrate, eIF5A, proved more challenging. Cryo-EM has emerged as a vital tool to overcome this hurdle. Recent cryo-EM studies have successfully determined the structure of the human eIF5A-DHS complex, revealing the molecular basis of how DHS recognizes and modifies its specific protein substrate. This has provided crucial insights into the interaction interface and the structural basis for neurodegenerative disorders linked to mutations in DHS. Furthermore, cryo-EM has been used to study the structure of DHS from pathogenic organisms like Trichomonas vaginalis, contributing to the understanding of its unique features and its potential as a drug target.

Table 3: Examples of Structural Studies on DHS Complexes

| Complex Studied | Technique Used | Key Findings | PDB ID(s) / EMDB ID(s) | References |

|---|---|---|---|---|

| Human DHS (apo form) | X-ray Crystallography | Revealed the unliganded structure at high resolution. | 6XXH | |

| Human DHS with NAD+ | X-ray Crystallography | Detailed the cofactor binding site. | 1DHS | lu.se |

| Human DHS with Spermidine and NAD+ | X-ray Crystallography | Elucidated the substrate recognition mechanism. | 6XXJ | |

| Human eIF5A-DHS Complex | Cryo-Electron Microscopy | Showed the molecular basis of protein substrate recognition. | 8A0E | |

| T. vaginalis DHS-eIF5A Complex | Cryo-Electron Microscopy | Provided insights into the enzyme from a pathogenic parasite. | EMDB-18784 |

Biological Functions and Physiological Significance of Dehydrospermidine

Central Role in Eukaryotic Translation Initiation Factor 5A (eIF5A) Hypusinationmdpi.comcancerbiomed.orgportlandpress.comqmul.ac.uk

Dehydrospermidine is a key molecule in the post-translational modification process known as hypusination, which is crucial for the activity of the eukaryotic translation initiation factor 5A (eIF5A). mdpi.comresearchgate.net This modification is unique to eIF5A and is essential for many cellular functions. mdpi.comresearchgate.net

This compound as the Precursor for Deoxyhypusinemdpi.comportlandpress.comresearchgate.netebi.ac.uk

The reaction can be summarized in the following steps:

Dehydrogenation: Spermidine (B129725) + NAD+ → this compound + NADH qmul.ac.ukebi.ac.ukpombase.org

Intermediate Formation: this compound is cleaved, and its 4-aminobutyl group is transferred to an active site lysine (B10760008) on DHS. qmul.ac.ukresearchgate.net

Transfer to eIF5A: The 4-aminobutyl moiety is then transferred from DHS to a specific lysine residue on the eIF5A precursor. qmul.ac.ukresearchgate.net

Reduction: The resulting imine on the eIF5A precursor is reduced by NADH to form the deoxyhypusine (B1670255) residue. nih.gov

Functional Implications of Hypusinated eIF5A in Protein Synthesismdpi.comportlandpress.com

The subsequent hydroxylation of deoxyhypusine to form hypusine completes the modification, rendering eIF5A fully active. mdpi.comresearchgate.net Hypusinated eIF5A is critical for protein synthesis. portlandpress.com While initially thought to be an initiation factor, further research has revealed its primary role in translation elongation and termination. portlandpress.comnih.govmdpi.com Specifically, hypusinated eIF5A helps ribosomes navigate through sequences that can cause stalling, such as those containing consecutive proline residues. cancerbiomed.orgportlandpress.com By facilitating peptide bond formation at these difficult stretches, it ensures the efficient synthesis of a subset of proteins. researchgate.netnih.gov The long and basic side chain of the hypusine residue is thought to be key to this function. researchgate.netnih.gov

This compound's Influence on Cellular Proliferation and Growthmdpi.comportlandpress.com

The hypusination of eIF5A, which is dependent on the formation of this compound, is indispensable for eukaryotic cell proliferation and growth. mdpi.comresearchgate.netuwaterloo.ca Disruption of this pathway, either through the inhibition of DHS or the genetic deletion of the genes for DHS or eIF5A, leads to growth arrest. researchgate.netmdpi.com This highlights the essential link between polyamine metabolism, the formation of this compound, and the regulation of cell division. nih.gov The requirement of spermidine for cell proliferation is largely attributed to its role as the precursor for the hypusine modification of eIF5A. nih.gov Elevated levels of polyamines are often observed in rapidly proliferating cells, including cancer cells, underscoring the importance of this pathway in cell growth. nih.govaacrjournals.org

Contributions to Cellular Homeostasis and Stress Responsesqmul.ac.ukcreative-enzymes.com

Cellular homeostasis relies on a complex network of pathways that allow cells to adapt to various stressors. researchgate.netnih.gov The hypusination of eIF5A, and by extension the availability of its precursor this compound, plays a role in maintaining this balance, particularly under stressful conditions. numberanalytics.com For instance, eIF5A is implicated in cellular stress responses and the maintenance of cell wall integrity. uniprot.org The regulation of protein synthesis is a key component of the cellular stress response, and factors like eIF5A that modulate translation are crucial in this process. wustl.edu The ability of cells to respond to stressors such as nutrient deprivation or oxidative stress involves adjusting their metabolic and protein synthesis machinery, a process in which hypusinated eIF5A is involved. numberanalytics.comnih.gov

This compound's Role in Specific Biological Systems

The significance of the this compound-dependent hypusination pathway extends to the physiology and virulence of various microorganisms.

Molecular Regulation and Genetic Control of Dehydrospermidine Metabolism

Transcriptional and Translational Regulation of Biosynthetic Enzymes

The formation of dehydrospermidine is the initial step in a reaction catalyzed by deoxyhypusine (B1670255) synthase (DHS). The expression of the DHPS gene, which encodes this critical enzyme, is controlled by various transcription factors. Analysis of the DHPS gene promoter has identified binding sites for several key regulatory proteins, including p53, C/EBPbeta, GATA-1, and NF-1, suggesting a complex transcriptional network that can respond to a wide array of cellular signals. genecards.org

Furthermore, the regulation of the eIF5A hypusination pathway, for which this compound is a key intermediate, is also controlled at the level of its substrate, eIF5A. For instance, in T lymphocytes, the transcriptional activity of the eIF5A gene is low in an unstimulated state but increases upon stimulation by specific mediators. researchgate.net In yeast, the expression of eIF5A isoforms is regulated by the TORC1 pathway in response to nutrient availability. cancerbiomed.org In plants, the expression of an eIF5A isoform in Tamarix androssowii (TaeIF5A1) is regulated by TaWRKY and TaRAV transcription factors, which bind to a W-box motif in its promoter. mdpi.com

Translational regulation also plays a significant role. The hypusinated form of eIF5A is itself a translation elongation factor, and its depletion leads to defects in protein synthesis, characterized by an increase in the polysome-to-monosome ratio. plos.org This indicates a role in ensuring the efficient translation of a subset of cellular mRNAs. For example, hypusinated eIF5A has been shown to specifically regulate the synthesis of the autophagy transcription factor TFEB in B cells. cancerbiomed.orgcancerbiomed.org Therefore, the regulation of this compound metabolism is intrinsically linked to the broader control of cellular protein synthesis.

Table 1: Key Genes and Regulatory Factors in this compound-Related Metabolism

| Gene/Factor | Organism | Function | Regulatory Details |

|---|---|---|---|

| DHPS | Human | Encodes deoxyhypusine synthase, which catalyzes the formation of this compound. | Promoter contains binding sites for transcription factors like p53, C/EBPbeta, GATA-1, and NF-1. genecards.org |

| eIF5A | Eukaryotes | Substrate for DHS; a translation elongation factor. | Its own expression can be regulated by pathways such as TORC1. cancerbiomed.org |

| TaWRKY/TaRAV | Tamarix androssowii | Transcription factors. | Activate the expression of TaeIF5A1 by binding to its promoter. mdpi.com |

| TBP | Yeast | TATA-binding protein. | Genetic interaction with eIF5A; overexpression of eIF5A can suppress TBP mutant phenotypes. researchgate.net |

Post-Translational Modifiers Affecting this compound Flux

The synthesis of this compound is a pivotal part of a unique post-translational modification (PTM) that occurs on a specific lysine (B10760008) residue of the eIF5A precursor protein. mdpi.com This PTM, known as hypusination, is a two-step enzymatic process initiated by DHS. plos.orgmdpi.com

The reaction mechanism catalyzed by DHS is complex and NAD-dependent. It begins with the oxidation of spermidine (B129725) to form the intermediate this compound. nih.gov This is followed by the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue of the eIF5A precursor, which results in the formation of a deoxyhypusine residue. mdpi.comuniprot.org This entire process highlights that this compound flux is fundamentally a component of a post-translational modification pathway.

Genetic Engineering and Mutagenesis Studies of this compound Pathways

Genetic manipulation of the genes involved in the this compound pathway, particularly the gene encoding deoxyhypusine synthase (DHS), has been instrumental in understanding its biological significance. Gene disruption experiments in Saccharomyces cerevisiae have demonstrated that the DYS1 gene (the yeast ortholog of DHPS) is essential for cell viability. plos.orgnih.gov

In plants, genetic modification of DHS has been explored for agricultural applications. A patent describes methods for producing plants with delayed senescence by inducing mutations in the DHS gene to decrease its activity. google.com Furthermore, virus-induced gene silencing of PhDHS in petunia resulted in chlorotic leaves, abnormal chloroplast development, and reduced photosynthetic activity, which was associated with a significant decrease in the mRNA level of one of the PheIF5A isoforms. frontiersin.org

In mice, the genetic deletion of Dhps in the brain leads to impaired neuronal function. researchgate.net Studies involving mutagenesis of human DHS have also been conducted. For example, mutating the catalytic lysine residue (K329) leads to a complete loss of enzyme activity. nih.gov These studies underscore the critical role of the this compound-producing enzyme in diverse biological processes across different organisms.

Table 2: Outcomes of Genetic Engineering and Mutagenesis Studies on the this compound Pathway

| Study Type | Organism/System | Gene Modified | Key Findings |

|---|---|---|---|

| Gene Disruption | Saccharomyces cerevisiae | DYS1 | Essential for cell viability. nih.gov |

| Conditional Mutant (dys1-1) | Saccharomyces cerevisiae | DYS1 | Decreased hypusine levels, defects in translation elongation. plos.org |

| Gene Silencing | Petunia (Petunia hybrida) | PhDHS | Chlorotic leaves, abnormal chloroplast development, reduced photosynthesis. frontiersin.org |

| Gene Deletion | Mouse (brain-specific) | Dhps | Impaired neuronal function and development. researchgate.net |

| Site-directed Mutagenesis | Human (in vitro) | DHPS (catalytic lysine) | Complete loss of enzyme activity. nih.gov |

| Patent (Gene Modification) | Plants | DHS | Decreased DHS activity leads to delayed senescence. google.com |

Genomic and Proteomic Profiling of this compound-Related Processes

Genomic and proteomic approaches have been employed to unravel the broader cellular processes influenced by the this compound-hypusination pathway. These unbiased, large-scale analyses provide a comprehensive view of the downstream consequences of altering the activity of deoxyhypusine synthase (DHS).

Proteomic profiling of petunia plants with silenced PhDHS identified 308 upregulated and 266 downregulated proteins. Notably, among the downregulated proteins were 21 proteins related to photosystem I and II, and 12 proteins of the thylakoid, consistent with the observed defects in chloroplast development and photosynthesis. frontiersin.org

In a mammalian context, quantitative mass spectrometry of brain tissue from mice with a genetic deletion of Dhps revealed significant changes in the proteome. This analysis identified 116 differentially expressed proteins, highlighting altered expression of proteins crucial for proper neuronal development and function. nih.gov Similarly, proteomic analysis of macrophages with DHPS deficiency revealed alterations in the abundance of proteins involved in NF-κB signaling, suggesting a role for this pathway in regulating inflammation. iu.edu

These studies demonstrate that modulating the first step of the hypusination pathway, which involves the formation of this compound, has wide-ranging effects on the cellular proteome. The identified changes in protein expression provide molecular links between this compound metabolism and complex biological processes such as photosynthesis, neural homeostasis, and immune responses. Genomic analyses, such as those used to identify transcription factor binding sites in the DHPS promoter, complement these proteomic studies by providing insights into the upstream regulatory networks. genecards.org

Advanced Research Methodologies for Dehydrospermidine Investigation

Chemical Synthesis and Derivatization Strategies for Dehydrospermidine and Analogues

The synthesis of this compound and its analogues is fundamental for creating standards for analytical studies and for developing molecular probes to investigate its biological functions. These synthetic approaches often involve intricate multi-step processes and the use of specialized reagents.

Design and Synthesis of Mechanistic Probes

The synthesis of mechanistic probes is a key strategy for understanding the enzymatic pathways involving this compound. Deoxyhypusine (B1670255) synthase (DHS) catalyzes the formation of a this compound intermediate from spermidine (B129725). researchgate.net This intermediate is then transferred to a specific lysine (B10760008) residue on the eukaryotic translation initiation factor 5A (eIF5A) precursor. researchgate.net

To study this mechanism, researchers synthesize analogues of this compound. These synthetic molecules can act as inhibitors or alternative substrates for DHS, providing insight into the enzyme's active site and catalytic mechanism. researchgate.net The design of these probes often involves creating conformationally restricted analogues, such as (N1,N12)di(ethyl)-6,7-dehydrospermidine (PG11047), which introduces a double bond into the central carbon chain of a spermine (B22157) backbone. uef.fi The synthesis of such compounds is a complex process that allows for the investigation of the structural requirements for substrate binding and turnover. nih.gov

Strategies for creating these probes can be complex, often requiring multiple synthetic steps. ugent.be The development of new synthetic methods, such as those employing GenoChemetics, which combines biosynthetic and chemical approaches, allows for the creation of a diverse range of analogues. nih.gov This technique involves introducing reactive handles into the natural product scaffold, which can then be chemically modified. nih.gov

Application of Multi-Component Reactions in this compound Analogue Synthesis

Multi-component reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. tcichemicals.com These reactions are particularly useful for the synthesis of complex molecules like polyamine analogues due to their atom economy and ability to generate diverse molecular structures quickly. nih.govnih.gov

Other MCRs, such as the Passerini, Biginelli, and Hantzsch reactions, also offer powerful tools for generating diverse chemical scaffolds that can be adapted for the synthesis of this compound analogues. tcichemicals.comnih.gov

Analytical Chemistry Techniques for this compound Quantification and Identification

Accurate and sensitive analytical methods are crucial for detecting and quantifying this compound in biological matrices. Given its transient nature and low abundance, highly sophisticated techniques are required for its analysis.

High-Resolution Mass Spectrometry-Based Metabolomics

High-resolution mass spectrometry (HRMS) is a cornerstone of metabolomics, offering the ability to measure the mass-to-charge ratio (m/z) of ions with high accuracy. bioanalysis-zone.comlabmanager.com This precision allows for the determination of the elemental composition of a molecule, which is invaluable for identifying unknown metabolites like this compound and its derivatives. nih.gov HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass analyzers, provide the resolving power necessary to distinguish between molecules with the same nominal mass but different elemental formulas. labmanager.comnih.gov

In the context of this compound, HRMS can be used in both untargeted and targeted metabolomics studies. creative-proteomics.com Untargeted approaches aim to capture a broad snapshot of all detectable metabolites in a sample, which can lead to the discovery of novel polyamine-related compounds. creative-proteomics.com Targeted analysis, on the other hand, focuses on the precise quantification of known metabolites, including this compound, often using isotopically labeled internal standards for enhanced accuracy. creative-proteomics.comnih.gov The high sensitivity of HRMS allows for the detection of metabolites at very low concentrations, which is essential for studying the dynamics of the polyamine pathway. labmanager.comcreative-proteomics.com

Table 1: Comparison of Mass Spectrometry Techniques

| Feature | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, FT-ICR) |

|---|---|---|

| Mass Accuracy | Measures to integer masses (nominal mass). bioanalysis-zone.com | Measures mass to several decimal places (exact mass). bioanalysis-zone.comlabmanager.com |

| Resolving Power | Lower, may not distinguish between isobars. bioanalysis-zone.com | Higher, can distinguish between compounds with the same nominal mass. labmanager.comnih.gov |

| Identification | Based on fragmentation patterns and retention time. | Based on exact mass, fragmentation, and retention time. nih.gov |

| Sensitivity | Generally good, but can be limited by background noise. | High sensitivity, allowing for detection of low-abundance analytes. labmanager.comcreative-proteomics.com |

| Applications | Routine quantitative analysis. | Metabolomics, identification of unknowns, proteomics. nih.govcreative-proteomics.com |

Advanced Chromatographic Separation Methods (e.g., LC-MS, GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from other components in a complex biological sample prior to its detection by mass spectrometry or other detectors. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. saiflucknow.org This method is highly sensitive and selective, making it ideal for analyzing polyamines and their derivatives. creative-proteomics.comsaiflucknow.org For compounds that are not readily ionized by electrospray ionization (ESI), techniques like post-column solvent addition with atmospheric pressure chemical ionization (APCI) can be employed to enhance ionization and detection. shimadzu.com LC-MS/MS, which involves tandem mass spectrometry, provides even greater specificity and is often used for quantitative analysis of low-level analytes in complex matrices. nih.govsciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for polyamine analysis. mdpi.comnih.gov Due to the polar nature of polyamines, derivatization is typically required to increase their volatility for GC analysis. sigmaaldrich.com Common derivatization agents include pentafluoropropionic anhydride (B1165640) (PFPA) and ethylchloroformate. mdpi.comnih.gov GC-MS offers excellent separation efficiency and, when coupled with mass spectrometry, provides robust identification and quantification of derivatized polyamines. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) can be used with various detectors, including UV and fluorescence detectors, often after derivatization to make the polyamines detectable. mdpi.com While not as specific as mass spectrometry, HPLC provides a reliable method for quantifying known compounds. mdpi.comcdc.gov

Table 2: Overview of Chromatographic Methods for Polyamine Analysis

| Method | Principle | Derivatization | Detection | Key Advantages |

|---|---|---|---|---|

| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. saiflucknow.org | Often not required, but can enhance sensitivity. shimadzu.comsciex.com | Mass Spectrometry (MS, MS/MS). saiflucknow.orgnih.gov | High sensitivity and specificity. creative-proteomics.comsaiflucknow.org |

| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. mdpi.comnih.gov | Required to increase volatility (e.g., acylation, silylation). mdpi.comsigmaaldrich.com | Mass Spectrometry (MS). nih.govresearchgate.net | Excellent separation efficiency for volatile compounds. rsc.org |

| HPLC | Separation by liquid chromatography. mdpi.com | Often required for UV or fluorescence detection. mdpi.com | UV, Fluorescence, Refractive Index. shimadzu.commdpi.com | Robust and widely available for quantification. researchgate.netresearchgate.net |

Spectroscopic Techniques (e.g., NMR, UV) for Structural Elucidation of Metabolites

Spectroscopic methods are indispensable for determining the precise chemical structure of newly synthesized this compound analogues and for identifying unknown metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and conformation of a compound. fepbl.comunivr.it One-dimensional (1D) NMR (e.g., ¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within a molecule. acdlabs.comresearchgate.net The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in NMR spectra allow for the unambiguous determination of a molecule's three-dimensional structure. univr.itacdlabs.com While less sensitive than mass spectrometry, NMR is unparalleled in its ability to provide comprehensive structural information. fepbl.comibm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. While not as structurally informative as NMR, it can be used to identify the presence of specific chromophores (light-absorbing groups) within a molecule. It is often used in conjunction with HPLC for the detection and quantification of compounds that absorb UV or visible light.

Computational and In Silico Approaches in this compound Research

The investigation of this compound, a key intermediate in various biological pathways, has been significantly enhanced by the application of advanced computational and in silico methodologies. These approaches provide a molecular-level understanding that is often unattainable through experimental techniques alone. They allow for the detailed exploration of protein-ligand interactions, the elucidation of complex enzymatic reaction mechanisms, and the quantitative analysis of metabolic networks.

Molecular Dynamics Simulations and Docking Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target. researchgate.net Docking predicts the preferred orientation and binding affinity of a molecule when bound to the active site of a protein, while MD simulations provide insights into the physical movements and conformational changes of atoms and molecules over time, revealing the stability and dynamics of the protein-ligand complex. researchgate.netnih.gov

In the context of this compound, these methods are particularly relevant for studying its interaction with deoxyhypusine synthase (DHS), the enzyme responsible for the first step of hypusination. researchgate.net The catalytic process of DHS involves the NAD+-dependent oxidation of its substrate, spermidine, to form an enzyme-bound this compound intermediate. plos.orguni-luebeck.de Subsequently, the aminobutyl moiety of this intermediate is transferred to a specific lysine residue of the eukaryotic translation initiation factor 5A (eIF5A). researchgate.net

| Residue (Human DHS) | Role in Interaction | Supporting Evidence |

|---|---|---|

| Lys329 | Essential for catalysis; forms a covalent imine intermediate with the substrate's butylamine (B146782) moiety. plos.org | Mutational studies, structural analysis. plos.orgdoi.org |

| Glu323 | Conserved residue important for catalysis. plos.org | Structural conservation analysis. plos.org |

| His288 | Important for catalysis and positioning of the substrate. plos.org | Structural and mutational analysis. plos.org |

| Val129 | Part of an allosteric binding site; mutation abolishes inhibitor activity. doi.org | Molecular dynamics and point mutation studies. doi.org |

| NAD+ | Cofactor required for the oxidation of spermidine to this compound. plos.org | Co-crystal structures and reaction mechanism analysis. researchgate.netplos.org |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical (QC) calculations offer a means to investigate the intricate details of enzymatic reaction mechanisms at the electronic level. uni-luebeck.de Methods like Density Functional Theory (DFT) can be used to model the transition states of reactions, calculate reaction energy barriers, and elucidate the roles of specific amino acid residues and cofactors in catalysis. nih.gov This approach is invaluable for understanding reactions where intermediates are too transient to be observed experimentally, such as the formation of this compound within the DHS active site.

A powerful strategy combines QC calculations with experimental kinetic isotope effects (KIEs) to validate the computed transition state structure. nih.gov By replacing atoms in the substrate with heavier isotopes (e.g., 14C for 12C, or 15N for 14N) and measuring the effect on the reaction rate, researchers can gain information about bond breaking and forming in the rate-limiting step. nih.gov QC calculations are then used to predict the KIEs for a proposed transition state structure; a match between the calculated and experimental KIEs provides strong evidence for the proposed mechanism. nih.gov

For the NAD+-dependent oxidation of spermidine to this compound, QC calculations could be used to model the active site of DHS with the bound substrate. These calculations can map the potential energy surface of the reaction, identifying the lowest energy path from reactant to product and characterizing the geometry and energy of the transition state. This would reveal the precise mechanism of hydride transfer from spermidine to the NAD+ cofactor. Such studies provide fundamental insights that are critical for the rational design of enzyme inhibitors. uni-luebeck.denih.gov

| Isotopic Substitution | Hypothetical KIE Value | Mechanistic Interpretation |

|---|---|---|

| C-H vs C-D at the reacting carbon of spermidine | > 2.0 | Indicates that the C-H bond is significantly broken in the transition state (primary KIE), consistent with hydride transfer being part of the rate-limiting step. |

| 14N vs 15N at the central nitrogen of spermidine | ~ 1.002 | Suggests minimal change in bonding to the nitrogen atom in the transition state, indicating it is likely a spectator during the hydride transfer. |

| 12C vs 14C at C1' of NAD+ | < 1.0 | An inverse KIE could suggest that this carbon atom becomes more constrained (stiffer bonding) in the transition state as it accepts the hydride. |

Metabolic Flux Analysis and Network Modeling

Metabolic Flux Analysis (MFA) is an experimental and computational technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. uc.pt When combined with isotopic labeling, typically using 13C-labeled substrates, MFA becomes a powerful tool for tracing the flow of atoms through complex metabolic networks. nih.govnih.gov This approach allows researchers to determine the relative contributions of different pathways to the production of a specific metabolite and to understand how these fluxes are redistributed in response to genetic or environmental changes. nih.govethz.ch

In the study of this compound, 13C-MFA can be used to quantify its rate of synthesis from spermidine and its subsequent consumption. By feeding cells a 13C-labeled precursor like glucose or an amino acid, the label will be incorporated into the central carbon metabolism and subsequently into the polyamine pathway. nih.gov Mass spectrometry or NMR can then be used to measure the 13C labeling patterns in spermidine, this compound, and related metabolites. biorxiv.org This data is then fed into a computational model of the cell's metabolic network. The model, which consists of a stoichiometric matrix of all known biochemical reactions, is used to calculate the intracellular flux distribution that best explains the observed labeling patterns. nih.gov

This methodology has been applied to study polyamine metabolism in various organisms. nih.govnih.gov For example, compartment-specific 13C flux analysis in Chinese hamster ovary (CHO) cells revealed a significant reprogramming of central metabolism, including pathways connected to polyamine synthesis, under specific culture conditions. nih.gov Furthermore, computational modeling in E. coli has been used to predict the metabolic costs associated with assimilating this compound. ethz.ch Network modeling helps to place the synthesis of this compound in the broader context of cellular metabolism, revealing its connections to S-adenosylmethionine (SAM) metabolism, the urea (B33335) cycle, and central energy pathways like the TCA cycle. nih.govnih.gov

| Reaction / Pathway | Flux (Control Condition) | Flux (Stressed Condition) | Interpretation |

|---|---|---|---|

| Ornithine -> Putrescine | 100 | 150 | Increased entry into the polyamine pathway under stress. |

| Putrescine -> Spermidine | 95 | 140 | Upregulation of spermidine synthesis. |

| Spermidine -> this compound (via DHS) | 50 | 85 | Increased flux towards hypusination, a common stress response. |

| Spermidine Acetylation (Catabolism) | 15 | 25 | Increased polyamine turnover under stress. |

| TCA Cycle | 200 | 180 | Potential redirection of metabolic resources away from central energy production. |

Future Perspectives and Emerging Avenues in Dehydrospermidine Research

Unraveling Novel Biological Roles and Regulatory Interactions

Dehydrospermidine is recognized as a key intermediate in the enzymatic synthesis of homospermidine from spermidine (B129725), a reaction catalyzed by homospermidine synthase. This pathway is particularly significant in plants for the production of pyrrolizidine (B1209537) alkaloids, which are defensive secondary metabolites. Beyond this established role, the broader biological functions and regulatory interactions of this compound remain largely uncharted territory.

Future research endeavors are anticipated to delve into the potential for this compound to participate in other cellular processes. Given the diverse roles of polyamines in cell growth, proliferation, and signaling, it is plausible that this compound, or its derivatives, may have as-yet-undiscovered biological activities. Investigations could focus on its interaction with cellular macromolecules, its potential role in signaling pathways, and its metabolic fate beyond homospermidine synthesis. Understanding the factors that regulate its formation and conversion will be crucial in elucidating its cellular significance.

Development of Advanced Methodologies for In Situ Analysis

A significant challenge in studying this compound is its transient nature, which makes in situ detection and quantification difficult. The development of advanced analytical techniques is paramount to overcoming this hurdle and gaining a deeper understanding of its spatiotemporal dynamics within cells and tissues.

Future methodological advancements could include the development of specific fluorescent probes or biosensors that can visualize this compound in living cells in real-time. High-resolution imaging techniques, such as super-resolution microscopy, could provide unprecedented detail of its subcellular localization. Furthermore, advancements in mass spectrometry imaging could enable the mapping of this compound distribution within tissue sections, providing valuable insights into its localization in specific cell types or under particular physiological conditions.

Systems-Level Understanding through Multi-Omics Integration

A systems biology approach, integrating various "omics" data, holds immense promise for contextualizing the role of this compound within broader biological networks. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the pathways and processes influenced by or influencing this compound metabolism.

For instance, transcriptomic analysis of organisms with varying levels of homospermidine synthase activity could reveal co-regulated genes and pathways. Proteomic studies could identify proteins that interact with this compound or the enzymes involved in its metabolism. Metabolomic profiling would allow for the simultaneous measurement of this compound and other related metabolites, providing a dynamic view of the metabolic network. Integrating these datasets will be instrumental in constructing predictive models of this compound function and regulation.

Translational Research Directions Based on this compound Pathway Modulation

Given the involvement of polyamine metabolism in various diseases, including cancer, the pathway leading to and from this compound presents potential targets for therapeutic intervention. While direct research on this compound in disease is limited, the broader context of polyamine metabolism offers a roadmap for future translational studies.

Q & A

Q. How to reconcile discrepancies between in vitro and in vivo this compound concentrations?

- Methodological Answer : Use isotopic dilution assays (¹⁵N-spermidine) in cell cultures to account for metabolic flux. Single-cell metabolomics (e.g., nanoDESI-MS) avoids averaging artifacts from bulk measurements. Compartment-specific probes (e.g., mitochondrial-targeted sensors) localize this compound pools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.